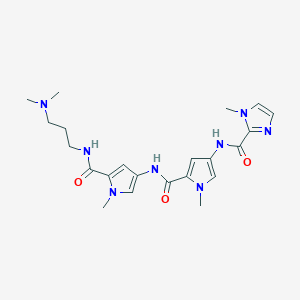
1,2-Dibutylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibutylhydrazine is a chemical compound that is used in the field of scientific research. It is a colorless liquid that is soluble in water and has a boiling point of 227°C. The chemical formula of 1,2-Dibutylhydrazine is C8H20N2 and it is also known as N,N'-Dibutylhydrazine.
Mecanismo De Acción
The mechanism of action of 1,2-Dibutylhydrazine is not fully understood. However, it is believed to act as a DNA alkylating agent and causes damage to DNA. It has been shown to induce tumors in animals and is considered a carcinogenic compound.
Biochemical and Physiological Effects:
1,2-Dibutylhydrazine has been shown to have toxic effects on the liver, kidney, and spleen. It has also been shown to cause damage to the DNA of cells. It is considered a mutagenic and carcinogenic compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-Dibutylhydrazine in lab experiments is that it is a readily available and inexpensive chemical reagent. However, one limitation is that it is a toxic and carcinogenic compound and must be handled with care.
Direcciones Futuras
For the use of 1,2-Dibutylhydrazine in scientific research include the development of new synthetic methods for the compound and the synthesis of new derivatives of the compound. Additionally, research can be conducted to further understand the mechanism of action of the compound and its effects on cells and organisms.
Métodos De Síntesis
The synthesis of 1,2-Dibutylhydrazine is carried out by the reaction of hydrazine hydrate with n-butyl bromide in the presence of a base such as potassium hydroxide. The reaction takes place in an organic solvent such as ethanol.
Aplicaciones Científicas De Investigación
1,2-Dibutylhydrazine is used in scientific research as a chemical reagent. It is used to synthesize other chemical compounds and is also used as a starting material for the synthesis of other hydrazine derivatives. It is used in the synthesis of inhibitors of monoamine oxidase and is also used in the synthesis of pesticides.
Propiedades
Número CAS |
1744-71-4 |
|---|---|
Nombre del producto |
1,2-Dibutylhydrazine |
Fórmula molecular |
C8H20N2 |
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
1,2-dibutylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
FEBRIAPYLGMZSR-UHFFFAOYSA-N |
SMILES |
CCCCNNCCCC |
SMILES canónico |
CCCCNNCCCC |
Otros números CAS |
1744-71-4 |
Números CAS relacionados |
78776-28-0 (dihydrochloride) |
Sinónimos |
1,2-di-n-butylhydrazine 1,2-di-n-butylhydrazine dihydrochloride 1,2-dibutylhydrazine n,n'-dibutylhydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)






![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)